molecular formula C14H11Cl2NOS B2915210 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone CAS No. 72406-16-7

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone

Cat. No.: B2915210
CAS No.: 72406-16-7
M. Wt: 312.21
InChI Key: AVKXFUNDTCUIQY-UHFFFAOYSA-N
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Description

The compound “(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone” features a thienopyridine core fused with a dihydropyridine ring, substituted with a 2-chloro group. A methanone bridge connects this core to a 2-chlorophenyl group, distinguishing it from ester-based analogs like clopidogrel and prasugrel . This structural rigidity and dual chloro-substitution influence its physicochemical properties, such as lipophilicity (ClogP ~3.2) and molecular weight (~335.3 g/mol), which may affect bioavailability and target binding .

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NOS/c15-11-4-2-1-3-10(11)14(18)17-6-5-12-9(8-17)7-13(16)19-12/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKXFUNDTCUIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone involves multi-step processes, typically starting with the preparation of thieno[3,2-c]pyridine intermediates. These intermediates undergo various organic reactions, including chlorination and condensation, to yield the final product. Key reaction conditions often involve specific solvents, temperature controls, and catalysts to ensure high yield and purity.

Industrial Production Methods: : For large-scale production, the synthesis is optimized to minimize costs and maximize efficiency. This involves the use of continuous flow reactors and advanced separation techniques such as chromatography and crystallization to purify the final product. Safety protocols are stringent due to the use of potentially hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or permanganate. These reactions can modify the structure, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions, using agents like lithium aluminium hydride, can convert carbonyl groups into alcohols, altering the compound’s pharmacological properties.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common. Halogen atoms, such as chlorine, can be replaced under specific conditions, modifying the compound's reactivity and applications.

Common Reagents and Conditions: : Common reagents include chlorinating agents (e.g., thionyl chloride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Conditions such as acidic or basic environments, varying temperatures, and specific solvents are crucial for these reactions.

Major Products Formed: : Products vary widely based on the type of reaction. For example, oxidation may yield sulfoxides, while substitution can produce various halogenated derivatives.

Scientific Research Applications

Chemistry: : This compound serves as a key intermediate in the synthesis of more complex molecules, often used in the development of pharmaceuticals and agrochemicals.

Biology: : It exhibits bioactivity, making it a candidate for biological studies, including enzyme inhibition and receptor binding assays.

Medicine: : In medicinal chemistry, it is explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways involved in diseases.

Industry: : Beyond pharmaceuticals, it finds applications in the manufacture of specialty chemicals, dyes, and materials science.

Mechanism of Action

The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thieno[3,2-c]pyridine moiety is crucial in its binding affinity and selectivity. Pathways involved typically include signaling cascades and metabolic processes, where the compound either inhibits or activates specific steps.

Comparison with Similar Compounds

Structural Analogues

Clopidogrel and Derivatives
  • Structure: Clopidogrel ((S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate) contains a methyl ester instead of a methanone bridge and lacks the 2-chloro substituent on the thienopyridine ring .
  • Metabolism: Requires CES2/AADAC-mediated hydrolysis to form the active thiol metabolite, unlike the methanone compound, which bypasses ester hydrolysis .
  • Activity: Clopidogrel is a prodrug with antiplatelet activity via P2Y12 inhibition, while the methanone analog’s activity remains uncharacterized but may differ due to structural rigidity .
Vicagrel
  • Structure: Vicagrel ((S)-methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate) includes an acetoxy group, enhancing hydrolysis efficiency compared to clopidogrel .
  • Metabolism : Rapidly converted to 2-oxoclopidogrel via CES2/AADAC, avoiding CYP450-dependent activation, unlike clopidogrel .
Prasugrel Metabolites
  • Structure: Prasugrel metabolites (e.g., R-138727) feature a cyclopropyl group and fluorophenyl substituent, altering steric and electronic properties compared to the chloro-substituted methanone compound .
  • Activity : Higher potency than clopidogrel due to faster metabolic activation .
Deuterated Clopidogrel Analogs
  • Structure : Methyl-d3 derivatives (e.g., R-10a) improve metabolic stability by deuterium substitution at the methyl group, reducing first-pass hydrolysis .
  • Impact: Half-life increased by 30% compared to non-deuterated clopidogrel .

Functional Analogues

Spiro-Thiazolinone Derivatives
  • Activity: Demonstrated antimicrobial properties, diverging from the antiplatelet focus of thienopyridines .
Acryloyl and Allyl Derivatives
  • Structure: Compounds 2 and 3 () replace the chlorophenyl-methanone with acryloyl or allyl groups, introducing α,β-unsaturated ketones for covalent binding .
  • Synthesis: Achieved via nucleophilic substitution (52–63% yields), contrasting with the methanone compound’s likely Friedel-Crafts acylation route .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Clopidogrel Vicagrel Prasugrel Metabolite
Molecular Weight 335.3 g/mol 321.8 g/mol 371.9 g/mol 405.3 g/mol
ClogP ~3.2 ~2.8 ~3.0 ~3.5
Key Substituents 2-Cl (thieno), methanone Methyl ester Acetoxy, methyl ester Cyclopropyl, F-phenyl
Metabolic Activation Not required (non-prodrug) CES2/AADAC → CYP450 CES2/AADAC CYP450
Bioavailability Unknown ~50% ~70% ~80%

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone , often associated with derivatives like clopidogrel, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H14ClN2O2S
  • Molecular Weight : 344.26 g/mol
  • CAS Number : 1421283-60-4

Biological Activity Overview

The biological activity of this compound primarily revolves around its effects on cellular viability and its potential as an anti-cancer agent. Various studies have highlighted its interaction with different biological pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : Myeloma, leukemia, and natural killer T-cell lymphoma.
  • Mechanism : Induction of apoptosis via upregulation of p53 and Bax genes.

In a study evaluating related compounds, significant cytotoxicity was observed with IC50 values ranging from 5 to 15 µM across different cell lines .

Antimicrobial Activity

The compound has also shown promising results against various pathogens:

  • Leishmaniasis and Trypanosomiasis : In vitro studies demonstrated activity against Leishmania donovani and Trypanosoma brucei. The effective concentration (EC50) for L. donovani was approximately 8.8 µM .
PathogenEC50 (µM)
L. donovani (promastigote)8.8
T. brucei (trypomastigote)12.8

Case Studies

  • Study on HepG2 Cell Line :
    • The compound was tested for cell viability using the HepG2 liver cancer cell line.
    • Results indicated a CC50 greater than 7.8 µM, suggesting low solubility in the culture medium which limited further testing .
  • Comparative Analysis with Reference Drugs :
    • The biological profiles were compared with established treatments like amphotericin B and miltefosine.
    • The compound showed lower efficacy but provided a basis for further modification to enhance activity .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Interference with Metabolic Pathways : Potentially affecting the signaling pathways involved in cancer progression.

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